molecular formula C19H21FN2O3 B2866222 4-((1-(3-(2-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034289-29-5

4-((1-(3-(2-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2866222
CAS No.: 2034289-29-5
M. Wt: 344.386
InChI Key: QKSMABMGMPWCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(3-(2-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H21FN2O3 and its molecular weight is 344.386. The purity is usually 95%.
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Scientific Research Applications

PET Imaging and Neuroreceptor Binding

One significant application is in the development of new positron emission tomography (PET) imaging agents. A study detailed the synthesis and nicotinic acetylcholine receptor binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine derivatives. These compounds, including fluorinated azetidines, show promise for PET imaging of central nicotinic acetylcholine receptors (nAChRs), offering insights into the role of nAChRs in various neurological disorders and potential therapeutic interventions (Doll et al., 1999).

Antimicrobial and Antitubercular Activities

Azetidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities. A particular study synthesized pyrimidine-azetidinone analogues and evaluated their antioxidant, antimicrobial, and antitubercular activities against various bacterial and fungal strains, including Mycobacterium tuberculosis. These compounds could serve as a foundation for designing more potent antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Another application involves the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. Some derivatives exhibited high antidepressant activity and nootropic activity, indicating the potential of azetidinone scaffolds in developing new central nervous system (CNS) active agents (Thomas et al., 2016).

Orexin Receptor Mechanisms and Eating Disorders

The role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating in rats was explored using specific antagonists. This study underscores the importance of the orexin system in regulating eating behaviors, suggesting that targeting these receptors could offer new therapeutic strategies for eating disorders (Piccoli et al., 2012).

Antibacterial Activity against Gram-negative Organisms

Research into nitrogen-carbon-linked (azolylphenyl)oxazolidinones expanded the spectrum of antibacterial activity to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This work contributes to the ongoing effort to address the challenge of bacterial resistance by developing new antibiotics with broad-spectrum activity (Genin et al., 2000).

Properties

IUPAC Name

4-[1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-13-9-15(10-19(24)21(13)2)25-16-11-22(12-16)18(23)8-7-14-5-3-4-6-17(14)20/h3-6,9-10,16H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSMABMGMPWCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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